molecular formula C13H11ClO3S B188366 4-Chlorophenyl 4-methylbenzenesulfonate CAS No. 599-89-3

4-Chlorophenyl 4-methylbenzenesulfonate

Cat. No. B188366
CAS RN: 599-89-3
M. Wt: 282.74 g/mol
InChI Key: PPRVVAPBLOBOSE-UHFFFAOYSA-N
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Description

4-Chlorophenyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C13H11ClO3S . It is also known as 4-Chlorophenyl p-toluenesulfonate.


Synthesis Analysis

The synthesis of 4-Chlorophenyl 4-methylbenzenesulfonate involves the reaction of 4-Chlorophenol with sodium p-tolylsulfanolate in the presence of iodine and potassium carbonate . The reaction is carried out at room temperature under continuous stirring for 5 hours .


Molecular Structure Analysis

The molecular structure of 4-Chlorophenyl 4-methylbenzenesulfonate consists of a benzene ring substituted with a chlorine atom (4-Chlorophenyl) and a sulfonate ester group linked to a 4-methylbenzene .

Scientific Research Applications

Radiopharmaceutical Synthesis

4-Chlorophenyl 4-methylbenzenesulfonate has been utilized in the development of radiopharmaceuticals, specifically for the synthesis of 18F-labelled vorozole analogues. These compounds are significant for positron emission tomography (PET) imaging, especially in the detection and study of aromatase in various tissues. The synthesis involves nucleophilic fluorination steps, with specific applications in autoradiography for brain imaging (Erlandsson et al., 2008).

Molecular Structure and Spectroscopy

The molecule has been a subject of detailed molecular structure analysis using ab initio quantum chemical methods and spectroscopic techniques. Studies on 4-methylbenzenesulfonate anion, a related compound, have helped in understanding the vibrational modes and molecular geometry, contributing to broader chemical analysis and material science applications (Ristova et al., 1999).

Photocatalysis and Environmental Chemistry

Research has explored the photocatalytic properties of related compounds like 4-chloroaniline and N-(4-chlorophenyl)-benzenesulfonamide. These studies are crucial in understanding the environmental behavior and degradation pathways of similar organic compounds under light exposure, with implications in environmental chemistry and pollution control (Miller & Crosby, 1983).

Drug Development

Although excluded from discussing drug use and side effects, it's noteworthy that related chemical structures have been explored in the synthesis of multifunctional drug candidates for treating neuropsychiatric and neurological disorders. These findings underscore the potential of such compounds in medicinal chemistry (Li et al., 2014).

Chemical Synthesis and Industrial Applications

4-Chlorophenyl 4-methylbenzenesulfonate plays a role in chemical synthesis, serving as an intermediate in the production of various compounds. Its utility in scalable syntheses of structurally diverse molecules highlights its importance in organic synthesis and potential industrial applications (Ojo et al., 2014).

Optical Materials

This compound has been involved in the development of nonlinear optical materials. Studies on organic crystals incorporating similar structures show significant advancements in the field of optoelectronics, particularly in enhancing optical-to-THz conversion efficiencies (Lee et al., 2018).

Crystallography

The compound and its derivatives have been studied in crystallography to understand molecular interactions and structural properties. Such research is vital for material science, providing insights into the molecular arrangement and potential applications in various fields (Yusof et al., 2012).

properties

IUPAC Name

(4-chlorophenyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3S/c1-10-2-8-13(9-3-10)18(15,16)17-12-6-4-11(14)5-7-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRVVAPBLOBOSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278119
Record name 4-chlorophenyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophenyl 4-methylbenzenesulfonate

CAS RN

599-89-3
Record name Benzenesulfonic acid, 4-methyl-, 4-chlorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=599-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC6174
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6174
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chlorophenyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Z Zhong, P Xu, J Ma, A Zhou - Tetrahedron, 2021 - Elsevier
A green electrochemical oxidative cross-coupling protocol for the generation of thiosulfonates and sulfonate esters using sodium arenesulfinates and thiophenols/phenols is disclosed. …
Number of citations: 4 www.sciencedirect.com
N Yadav, S Payra… - Asian Journal of Organic …, 2022 - Wiley Online Library
A metal‐free and green iodine‐catalyzed protocol is described herein for the synthesis of unsymmetrical thiosulfonates by sulfonylation of thiols using I 2 /Oxone. It's shown that …
Number of citations: 2 onlinelibrary.wiley.com
L Zhang, T Meng, J Wu - The Journal of Organic Chemistry, 2007 - ACS Publications
… We also tried the palladium-catalyzed reaction of 4-chlorophenyl 4-methylbenzenesulfonate 1q with potassium aryl trifluoroborate (Scheme 2). As expected, the tosyloxy group in …
Number of citations: 122 pubs.acs.org
S Noda, S Tanimori - Tetrahedron Green Chem, 2023 - Elsevier
An organic solvent-free synthesis of sulfonyl hydrazides has been achieved in water. The reactions of equimolar amount of sulfonyl chlorides and hydrazines afforded a series of …
Number of citations: 3 www.sciencedirect.com
JK Laha, KP Jethava, N Dayal - The Journal of Organic Chemistry, 2014 - ACS Publications
The palladium-catalyzed intramolecular oxidative coupling described herein involves a double C(sp 2 )–H bond functionalization in sulfonanilides, providing a workable access to biaryl …
Number of citations: 107 pubs.acs.org
QQ Ge, JS Qian, J Xuan - The Journal of Organic Chemistry, 2019 - ACS Publications
… Irradiation of a mixture of (E)-cinnamic acid 1a, 4-chlorophenyl 4-methylbenzenesulfonate 2a, and Cs 2 CO 3 in N,N-dimethylacetamide (DMA) at room temperature for 24 h delivered …
Number of citations: 54 pubs.acs.org
J Gao, X Pan, J Liu, J Lai, L Chang, G Yuan - RSC Advances, 2015 - pubs.rsc.org
… When the reaction of 1a and 2a was carried out in the presence of I 2 in CH 3 CN for 5 h, the yield of 4-chlorophenyl 4-methylbenzenesulfonate (3a) was only 10% (entry 1). Pinhey's …
Number of citations: 38 pubs.rsc.org
N Vembu, C Arunmozhithevan
Number of citations: 0

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